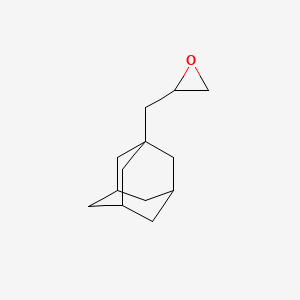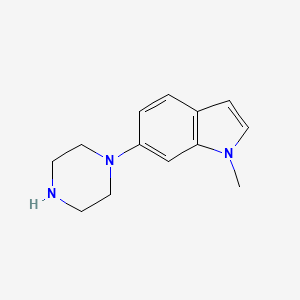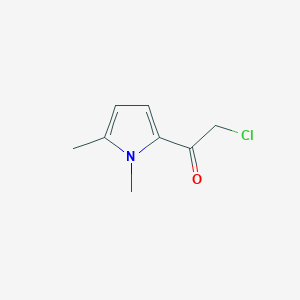
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one typically involves the chlorination of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetone.
Major Products Formed
Nucleophilic substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and carbonyl group are key functional groups that can participate in various biochemical reactions, potentially leading to the inhibition or activation of specific molecular pathways .
相似化合物的比较
Similar Compounds
2-chloro-1-(1H-pyrrol-1-yl)ethan-1-one: Similar structure but lacks the methyl groups on the pyrrole ring.
1-(1H-pyrrol-2-yl)-1-penten-3-one: Contains a different substituent on the pyrrole ring.
5-chloro-2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of the ethanone group.
Uniqueness
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of both chlorine and carbonyl functional groups, as well as the methyl substitutions on the pyrrole ring.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-chloro-1-(1,5-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-4-7(10(6)2)8(11)5-9/h3-4H,5H2,1-2H3 |
InChI 键 |
KUZZQSHYQJVYHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


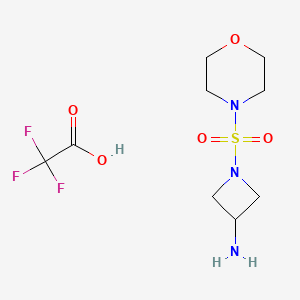
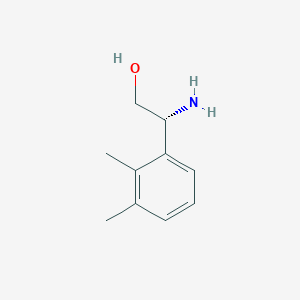
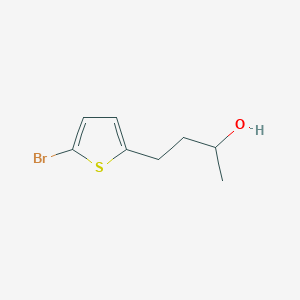
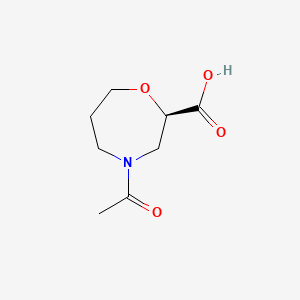
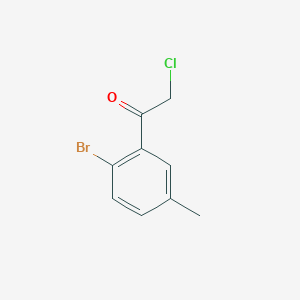
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
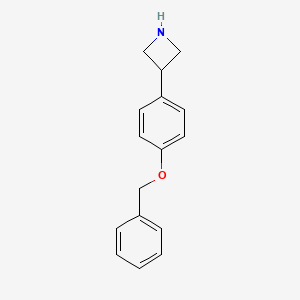
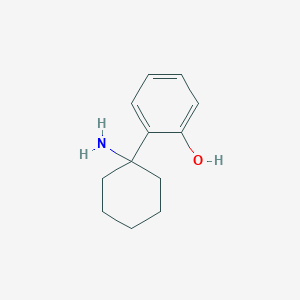
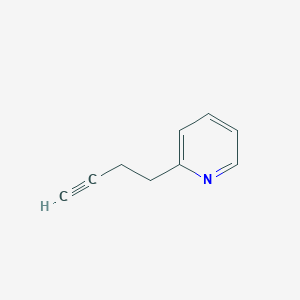
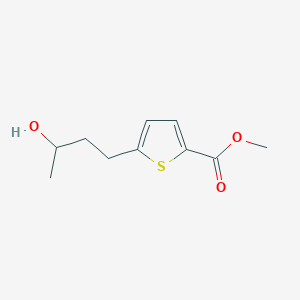
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
